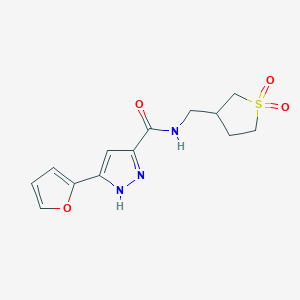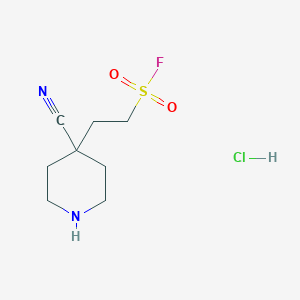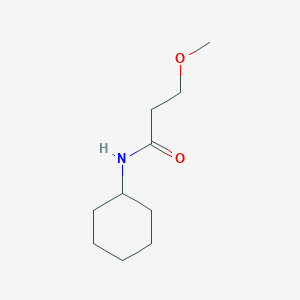![molecular formula C23H18FN3O5 B2658907 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 1171202-79-1](/img/structure/B2658907.png)
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It has two isoxazole rings, one of which is attached to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and the other to a 4-fluorophenyl group .
Synthesis Analysis
The synthesis of similar isoxazole derivatives has been reported in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide”:
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure, combining isoxazole and benzodioxin moieties, suggests it could be a candidate for targeting specific biological pathways. Research has indicated its potential as an anti-inflammatory agent due to its ability to modulate inflammatory responses .
Cancer Research
In cancer research, this compound has been investigated for its anti-proliferative properties. The presence of fluorophenyl and isoxazole groups enhances its ability to inhibit the growth of cancer cells. Studies have shown that it can interfere with cell signaling pathways that are crucial for cancer cell survival and proliferation .
Neuroprotective Agents
The compound’s structure suggests it could be useful in neuroprotection. The benzodioxin moiety is known for its antioxidant properties, which can protect neurons from oxidative stress. This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. The isoxazole ring is known for its antibacterial and antifungal activities. This compound has shown effectiveness against a range of microbial pathogens, making it a promising candidate for developing new antimicrobial agents .
Organic Electronics
In the field of organic electronics, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzodioxin moiety contributes to its electronic properties, making it suitable for use in electronic devices that require materials with high electron mobility .
Catalysis
The compound has potential applications in catalysis, particularly in the development of new catalytic systems for organic synthesis. The presence of multiple functional groups allows it to act as a versatile ligand in catalytic reactions, facilitating the formation of complex organic molecules .
Material Science
In material science, this compound has been explored for its potential to form novel polymers and materials with unique properties. The combination of isoxazole and benzodioxin units can lead to materials with enhanced thermal stability and mechanical strength, useful in various industrial applications .
Environmental Applications
Lastly, the compound has been investigated for its potential use in environmental applications, such as the removal of pollutants from water. Its structure allows it to interact with and neutralize various environmental contaminants, making it a candidate for developing new materials for water purification .
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
Propriétés
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5/c24-16-4-1-14(2-5-16)20-11-18(27-31-20)13-25-23(28)12-17-10-21(32-26-17)15-3-6-19-22(9-15)30-8-7-29-19/h1-6,9-11H,7-8,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRJYTPWQNXWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)





![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)